molecular formula C23H22N2O4S B11657168 Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11657168
M. Wt: 422.5 g/mol
InChI Key: HQTDNIWHNSOFRB-UHFFFAOYSA-N
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Description

Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a cyano group, an ethoxyphenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the tetrahydropyridine ring through a cyclization reaction, followed by the introduction of the benzylsulfanyl and ethoxyphenyl groups via nucleophilic substitution reactions. The cyano group can be introduced through a cyanation reaction using reagents like potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzylsulfanyl group could interact with thiol groups in proteins, while the cyano group could form hydrogen bonds or participate in other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(phenylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 6-benzylsulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-3-29-17-11-9-16(10-12-17)19-18(13-24)22(25-21(26)20(19)23(27)28-2)30-14-15-7-5-4-6-8-15/h4-12,19-20H,3,14H2,1-2H3,(H,25,26)

InChI Key

HQTDNIWHNSOFRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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